3-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a synthetic compound. Its complex structure suggests potential applications in medicinal chemistry, pharmaceuticals, and potentially even more specialized scientific research. Given its unique framework, it likely plays a role in various biochemical pathways and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic synthesis. Key steps likely include:
Formation of the pyrido[2,3-d]pyrimidine core: : This may involve condensation reactions between appropriate pyridine and pyrimidine derivatives.
Introduction of the piperidine ring: : This is often achieved through nucleophilic substitution or addition reactions.
Attachment of the pyrimidinone moiety: : This might be done using acylation reactions.
Detailed reaction conditions would depend on the specific reagents and catalysts used at each step, along with temperature and pH control.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization to maximize yield and purity while minimizing cost and environmental impact. This might involve:
Scalability of reaction conditions: : Ensuring that the laboratory conditions can be reproduced at an industrial scale.
Purification processes: : Implementing efficient purification steps like crystallization or chromatography to isolate the product.
Quality control: : Ensuring consistency in product quality through rigorous testing and validation.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes several types of chemical reactions:
Oxidation: : It can be oxidized under certain conditions, leading to potential changes in the pyrimidine or piperidine rings.
Reduction: : Reduction reactions may modify the pyrimidinone moiety.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, particularly at reactive sites on the pyridine or pyrimidine rings.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substituents: : Halides, alkylating agents, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: : This might yield derivatives with additional ketone or aldehyde functionalities.
Reduction: : This could produce alcohols or amines from the reduction of carbonyl groups.
Substitution: : Various substituted derivatives, depending on the electrophiles or nucleophiles involved.
Scientific Research Applications
3-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has broad potential in scientific research:
Chemistry: : It can be used as a building block for more complex organic molecules or as a ligand in coordination chemistry.
Biology: : Its interactions with biological macromolecules can be studied, potentially providing insights into enzyme inhibition or receptor binding.
Medicine: : It could be explored for its pharmacological properties, such as anti-cancer, anti-viral, or neuroprotective effects.
Industry: : Its application might extend to materials science, perhaps in the development of novel polymers or coatings.
Mechanism of Action
The compound exerts its effects through specific molecular interactions. Potential mechanisms include:
Enzyme Inhibition: : By binding to enzyme active sites, it could inhibit enzymatic activity, affecting metabolic pathways.
Receptor Binding: : It might interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
3-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can be compared with structurally similar compounds:
Pyrimidinone analogs: : These might differ in the substituents on the pyrimidinone ring, affecting their reactivity and biological activity.
Piperidine derivatives: : Variations in the piperidine ring can influence the compound's pharmacokinetics and binding affinity.
Pyrido[2,3-d]pyrimidine: : Other derivatives of this core structure could have different electronic properties, impacting their chemical behavior and interactions.
Similar Compounds
Some structurally related compounds include:
6-Aminopurine
5-Fluorouracil
Pyridine-2,3-diamine derivatives
Each of these compounds has its own unique set of properties, making them valuable in different contexts within scientific research and industrial applications.
So that's the rundown on this fascinating molecule. Wonder if it's in your medicine cabinet…
Properties
IUPAC Name |
3-[1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-13-14(2)22-11-25(19(13)28)10-17(27)24-8-5-15(6-9-24)26-12-23-18-16(20(26)29)4-3-7-21-18/h3-4,7,11-12,15H,5-6,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWVDSHRTVFOMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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